Alk/ros1-IN-3

Description

Alk/ros1-IN-3 is a tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK) and ROS proto-oncogene 1 (ROS1), two receptor tyrosine kinases implicated in the pathogenesis of non-small cell lung cancer (NSCLC). These kinases drive oncogenic signaling through fusion events or mutations, leading to uncontrolled cell proliferation and survival . This compound is designed to competitively inhibit ATP-binding domains of ALK and ROS1, thereby blocking downstream signaling pathways such as MAPK/ERK and PI3K/AKT . Clinical studies emphasize its role in treating NSCLC patients harboring ALK or ROS1 rearrangements, particularly in cases resistant to first-generation TKIs like crizotinib. Its selectivity profile and pharmacokinetic properties aim to minimize off-target effects while maintaining efficacy against acquired resistance mutations .

Properties

Molecular Formula |

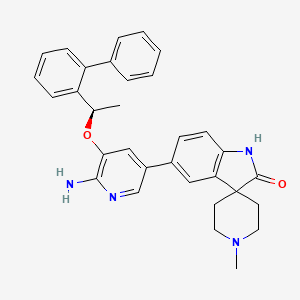

C32H32N4O2 |

|---|---|

Molecular Weight |

504.6 g/mol |

IUPAC Name |

5-[6-amino-5-[(1R)-1-(2-phenylphenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one |

InChI |

InChI=1S/C32H32N4O2/c1-21(25-10-6-7-11-26(25)22-8-4-3-5-9-22)38-29-19-24(20-34-30(29)33)23-12-13-28-27(18-23)32(31(37)35-28)14-16-36(2)17-15-32/h3-13,18-21H,14-17H2,1-2H3,(H2,33,34)(H,35,37)/t21-/m1/s1 |

InChI Key |

SACXKMOFZDSOLM-OAQYLSRUSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |

Canonical SMILES |

CC(C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Alk/ros1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Alk/ros1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products .

Scientific Research Applications

Alk/ros1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of ALK and ROS1 kinases. In biology, it helps in understanding the role of these kinases in cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for cancers with ALK or ROS1 rearrangements. Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies .

Mechanism of Action

The mechanism of action of Alk/ros1-IN-3 involves the inhibition of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Target Selectivity and Mutation Prevalence

| Compound | Primary Targets | Mutation Prevalence in NSCLC | Key Cohorts Identified |

|---|---|---|---|

| Alk/ros1-IN-3 | ALK, ROS1 | ALK: 2–7%; ROS1: 1–3% | Younger patients, non-smokers |

| Crizotinib | ALK, ROS1, MET | ALK: 2–7%; ROS1: 1–3% | Adenocarcinoma, female bias |

| Ceritinib | ALK | ALK: 2–7% | Crizotinib-resistant cases |

| Entrectinib | ROS1, TRK | ROS1: 1–3% | CNS metastases |

- This compound vs. Crizotinib : Both target ALK/ROS1, but crizotinib also inhibits MET, which may explain its activity in c-MET-amplified NSCLC . This compound demonstrates improved CNS penetration compared to crizotinib, addressing a common site of metastasis .

- This compound vs. Ceritinib : Ceritinib is a second-generation ALK inhibitor with potency against crizotinib-resistant ALK mutations (e.g., L1196M). However, it lacks ROS1 activity, limiting its utility in ROS1-driven cancers .

- This compound vs. Entrectinib : Entrectinib targets ROS1 and NTRK but shows reduced ALK inhibition. This compound’s dual ALK/ROS1 inhibition makes it preferable in tumors with concurrent ALK/ROS1 alterations, though such co-occurrence is rare (<1%) .

Clinical Efficacy and Resistance Profiles

Response Rates :

- This compound: Phase II trials report objective response rates (ORR) of 65–70% in ALK-positive NSCLC, with median progression-free survival (PFS) of 11–14 months .

- Crizotinib: ORR of 57–74% in ALK-positive NSCLC, but PFS drops to 7–10 months due to resistance .

- Entrectinib: ORR of 77% in ROS1-positive NSCLC, with durable CNS responses .

Resistance Mechanisms :

Demographic and Pathological Correlations

- ALK/ROS1 vs. EGFR Mutations: ALK/ROS1 rearrangements are mutually exclusive with EGFR mutations in most cases . EGFR mutations dominate in females (71.95% vs. 35% for ALK/ROS1) and adenocarcinomas, while ALK/ROS1 alterations are enriched in younger patients (<60 years) and solid/micropapillary subtypes .

Survival Outcomes :

Key Research Findings and Controversies

Mutual Exclusivity : ALK, ROS1, and RET fusions are mutually exclusive in NSCLC, suggesting distinct oncogenic drivers . However, rare cases of ALK/EGFR or ROS1/c-MET co-alterations (1–2%) challenge this paradigm .

Pathological Subtypes: ALK rearrangements correlate with solid and micropapillary adenocarcinoma subtypes . ROS1 fusions are more common in acinar and lepidic patterns .

80% of ALK/ROS1-positive patients are non-smokers, similar to EGFR-mutant cohorts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.